molecular formula C10H7Cl2N3O2 B601571 3-Hydroxy Anagrelide CAS No. 733043-41-9

3-Hydroxy Anagrelide

Número de catálogo B601571
Número CAS: 733043-41-9
Peso molecular: 272.09
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Hydroxy Anagrelide is a metabolite of Anagrelide . Anagrelide is a platelet-reducing agent used to treat thrombocythemia, secondary to myeloproliferative neoplasms, to reduce the elevated platelet count and the risk of thrombosis .


Molecular Structure Analysis

The molecular formula of 3-Hydroxy Anagrelide is C10H7Cl2N3O2 . The molecular weight is 272.1 . The InChI string representation of its structure is InChI=1S/C10H6Cl3N3O/c11-5-1-6-4 (8 (12)9 (5)13)2-16-3-7 (17)15-10 (16)14-6/h1H,2-3H2, (H,14,15,17) .


Chemical Reactions Analysis

Anagrelide is primarily metabolized by CYP1A2 to the active metabolite, 3‑hydroxy anagrelide, which is subsequently metabolized by CYP1A2 to the inactive metabolite, RL603 .

Aplicaciones Científicas De Investigación

1. Cancer Management: Oromucosal Spray Formulation

Scientific Field:

Oncology and Hematology

Summary:

Dr. Richard Franklin and his team are exploring a novel application for 3-Hydroxy Anagrelide as an adjuvant therapy in cancer management. Specifically, they aim to develop an oromucosal spray formulation of the platelet-lowering drug anagrelide.

Methods and Experimental Procedures:

Results and Outcomes:

  • Balancing Efficacy and Safety : The formulation aims to maximize therapeutic benefits while minimizing side effects .

2. Essential Thrombocythemia (ET) Treatment

Scientific Field:

Hematology

Summary:

Anagrelide is commonly used to manage thrombocytosis (extremely high platelet counts) associated with conditions like Essential Thrombocythemia.

Methods and Experimental Procedures:

Results and Outcomes:

  • Individualized Treatment : Choosing between anagrelide and hydroxyurea depends on patient-specific factors .

3. Polycythemia Vera (PV) Research

Summary:

Ongoing research investigates the use of ropeginterferon alfa-2b (another agent) in PV patients refractory to or intolerant of hydroxyurea.

Methods and Experimental Procedures:

Results and Outcomes:

  • Alternative Treatment Option : If successful, ropeginterferon alfa-2b could offer an alternative for PV patients who don’t respond well to hydroxyurea .

Safety And Hazards

Anagrelide has been reported to cause QT prolongation and ventricular tachycardia. It is advised to obtain a pre-treatment cardiovascular examination including an ECG in all patients . It may also cause respiratory irritation, skin irritation, and serious eye irritation .

Direcciones Futuras

Anagrelide is finding new use as an adjuvant therapy in cancer management. It has the potential to block cancer cell-stimulated platelet formation and inhibit cancer cell migration towards platelet precursors (megakaryocytes) while at the same time minimizing the risk of cardiac side effects which have been seen with standard oral doses .

Propiedades

IUPAC Name

6,7-dichloro-3-hydroxy-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O2/c11-5-1-2-6-4(7(5)12)3-15-9(17)8(16)14-10(15)13-6/h1-2,9,17H,3H2,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXTUTDKZVOONF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2Cl)Cl)N=C3N1C(C(=O)N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468915
Record name 3-Hydroxy Anagrelide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy Anagrelide

CAS RN

733043-41-9
Record name 3-Hydroxy Anagrelide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
10
Citations
AJ Wagstaff, GM Keating - Drugs, 2006 - Springer
… Systemic exposure to 3-hydroxy anagrelide is about twice that of the parent compound in patients with essential thrombocythaemia. The terminal half-lives of anagrelide and the active …
Number of citations: 48 link.springer.com
PE Petrides, C Schoergenhofer… - Clinical …, 2018 - Wiley Online Library
… -release anagrelide formulations are well absorbed, with an approximate bioavailability of 75%, metabolized by cytochrome P450 1A2 to the active metabolite 3-hydroxy-anagrelide or 2…
Number of citations: 6 accp1.onlinelibrary.wiley.com
S Troy, V Parks, J Purkayastha… - Pharmacology …, 2014 - Wiley Online Library
… Pharmacokinetic exposure to anagrelide and 3-hydroxy-anagrelide increased approximately linearly in proportion with the fivefold increase in anagrelide dose in both men and women. …
Number of citations: 4 bpspubs.onlinelibrary.wiley.com
C Besses, W Zeller, A Alvarez-Larrán… - … Journal of Clinical …, 2012 - europepmc.org
… In contrast, the dose-normalized 3-hydroxy-anagrelide Cmax and AUCτ were lower in the … 1.3 h, respectively; p = 0.38), whereas the geometric mean t1/2 of 3-hydroxy-anagrelide was …
Number of citations: 17 europepmc.org
A Emadi, JL Spivak - Expert review of anticancer therapy, 2009 - Taylor & Francis
… Its two major metabolites are 3-hydroxy anagrelide (6,7-dichloro-3-hydroxy-1,5-dihydro-imidazo[2,1-β]… 3-hydroxy anagrelide is equipotent with the parent drug in its in vitro effects on …
Number of citations: 22 www.tandfonline.com
PR Agent, MP ULC - 2014 - pdf.hres.ca
… and its metabolites showed that 3-hydroxy anagrelide (BCH24426) had a … 3-hydroxy anagrelide (BCH24426) were also found to be inhibitors of PDEIII although 3-hydroxy anagrelide …
Number of citations: 0 pdf.hres.ca
H Takei, Y Edahiro, S Mano… - British journal of …, 2018 - Wiley Online Library
… We also demonstrated that 3-hydroxy anagrelide markedly perturbed megakaryopoiesis, but not erythropoiesis. Collectively, we established an in vitro model system that recapitulates …
Number of citations: 23 onlinelibrary.wiley.com
C Besses - Expert Opinion on Orphan Drugs, 2013 - Taylor & Francis
… 4-dihydroquinazoline (inactive metabolite) and 3-hydroxy anagrelide (active metabolite) have been … Food had a more significant effect on the active metabolite 3-hydroxy anagrelide and …
Number of citations: 0 www.tandfonline.com
M Rodriguez-Ziccardi, M Rubio, M Lu… - Case …, 2018 - casereports.bmj.com
… After being absorbed, anagrelide is metabolised to the active metabolite 3-hydroxy-anagrelide in … Anagrelide and the active metabolite 3-hydroxy-anagrelide have half lives of around 3 …
Number of citations: 5 casereports.bmj.com
S Okamoto, Y Miyakawa, J Smith, I Hodgson… - International journal of …, 2013 - Springer
… We also performed a compartmental analysis to compare the PK profiles of anagrelide and its active metabolite, 3-hydroxy anagrelide (BCH24426), in this cohort of Japanese patients, …
Number of citations: 15 link.springer.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.